2-(1-benzofuran-5-yl)acetonitrile
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Overview
Description
2-(1-benzofuran-5-yl)acetonitrile is an organic compound with the molecular formula C10H7NO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a benzofuran ring attached to an acetonitrile group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzofuran-5-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the benzofuran ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the acetonitrile group onto the benzofuran scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzofuran-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Benzofuran carboxylic acids.
Reduction: Benzofuran amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-(1-benzofuran-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1-benzofuran-5-yl)acetonitrile involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-benzofuran-2-yl)acetonitrile
- 2-(1-benzofuran-3-yl)acetonitrile
- 2-(1-benzofuran-4-yl)acetonitrile
Uniqueness
2-(1-benzofuran-5-yl)acetonitrile is unique due to its specific substitution pattern on the benzofuran ring, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, distinguishing it from other benzofuran derivatives .
Properties
CAS No. |
37813-04-0 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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